Lactosyl isothiocyanate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

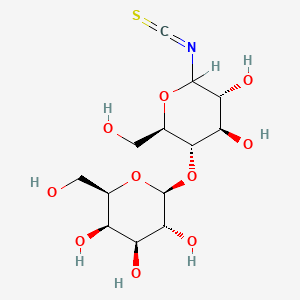

Lactosyl isothiocyanate is an affinity label for hexose transporter.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

The synthesis of lactosyl isothiocyanate typically involves the reaction of lactosyl derivatives with isothiocyanates. Various methods have been explored to optimize the yield and purity of these compounds, including conventional synthesis and microwave-assisted techniques. For instance, a study reported the synthesis of N,S-bis(hepta-O-acetyllactosyl)-1-aryl-2-isothiobiurets through the reaction of hepta-O-acetyl-beta-lactosyl isothiocyanate with aryl isothiocarbamides, yielding products with purities established via spectroscopic methods such as IR, NMR, and mass spectrometry .

Scientific Research Applications

1. Antimicrobial Activity

this compound exhibits significant antimicrobial properties against various pathogens. Research indicates that isothiocyanates can inhibit the growth of bacteria, including those resistant to conventional antibiotics. This property makes them potential candidates for developing new antimicrobial agents .

2. Cancer Research

Isothiocyanates have been extensively studied for their anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Clinical trials have demonstrated its efficacy in reducing tumor markers in patients undergoing treatment for breast and lung cancers .

3. Nutraceutical Applications

In food science, this compound can serve as a natural preservative due to its antimicrobial properties. It has been investigated for its potential to enhance food safety by inhibiting spoilage organisms and pathogens in food products .

4. Agricultural Use

this compound can also be applied in agriculture as a biopesticide. Its efficacy against pests while being less harmful to beneficial insects positions it as an environmentally friendly alternative to synthetic pesticides .

Table 1: Summary of Clinical Trials Involving this compound

| Study Focus | Participants | Intervention | Outcome |

|---|---|---|---|

| Breast Cancer | 54 participants | Broccoli seed extract (rich in sulforaphane) | Lower Ki67 levels indicating reduced cell proliferation |

| Lung Cancer | 30 smokers | Steam-cooked broccoli (250 g/day for 10 days) | Increased DNA repair activity |

| Diabetes | 103 T2D patients | Broccoli sprout extract (150 μmol SFN) | Improved fasting glucose levels |

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Concentration Tested | Effect Observed |

|---|---|---|

| E. coli | 100 μg/mL | Inhibition of growth |

| S. aureus | 50 μg/mL | Reduced biofilm formation |

| Listeria monocytogenes | 75 μg/mL | Complete inhibition |

Analyse Chemischer Reaktionen

Chemical Reactions Involving Lactosyl Isothiocyanate

This compound participates in various chemical reactions, leading to the formation of different derivatives. Below are some notable reactions:

Reaction with Aromatic Aldehydes

This compound reacts with aromatic aldehydes to form thiosemicarbazones. The reaction can be summarized as follows:

-

Reactants : this compound and aromatic aldehydes.

-

Conditions : Typically performed under microwave irradiation for enhanced efficiency.

-

Products : A series of hepta-O-acetyl-β-lactosyl thiosemicarbazones are formed, which can be characterized by IR and NMR spectroscopy.

This reaction showcases the ability of this compound to form stable derivatives through nucleophilic attack by the aldehyde .

Formation of Thiocarbamates

Another significant reaction involves the condensation of this compound with alcohols to form thiocarbamates:

-

Reactants : this compound and various alcohols.

-

Conditions : The reaction typically occurs under boiling conditions.

-

Products : N-lactosylated thiocarbamates, which exhibit antimicrobial activity.

The resulting thiocarbamates can be further characterized using techniques such as mass spectrometry and NMR .

Characterization Techniques

The characterization of this compound and its derivatives typically involves several analytical techniques:

Infrared Spectroscopy (IR)

IR spectroscopy provides information about functional groups present in the compound. For example, characteristic peaks for N-H stretching, C=O bonds, and C-S bonds can be observed.

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy (both 1H and 13C) is used to elucidate the structure of the synthesized compounds by providing details on hydrogen and carbon environments.

Mass Spectrometry

Mass spectrometry helps confirm the molecular weight and fragmentation patterns of lactosyl derivatives, providing insights into their stability and reactivity.

Eigenschaften

CAS-Nummer |

106848-83-3 |

|---|---|

Molekularformel |

C13H21NO10S |

Molekulargewicht |

383.37 g/mol |

IUPAC-Name |

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R)-4,5-dihydroxy-2-(hydroxymethyl)-6-isothiocyanatooxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C13H21NO10S/c15-1-4-6(17)7(18)10(21)13(23-4)24-11-5(2-16)22-12(14-3-25)9(20)8(11)19/h4-13,15-21H,1-2H2/t4-,5-,6+,7+,8-,9-,10-,11-,12?,13+/m1/s1 |

InChI-Schlüssel |

ZBRBEHIGVFMFAH-LTEQSDMASA-N |

SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)N=C=S)CO)O)O)O)O |

Isomerische SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)N=C=S)CO)O)O)O)O |

Kanonische SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)N=C=S)CO)O)O)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

lactose isothiocyanate lactosyl isothiocyanate LITC |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.